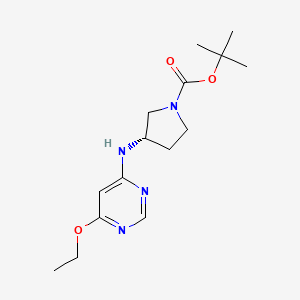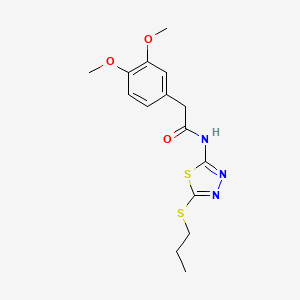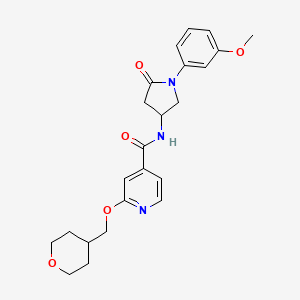![molecular formula C18H12N2OS3 B2552301 (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007073-46-2](/img/structure/B2552301.png)
(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This molecule belongs to the class of acrylamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamides
Acrylamides, particularly those with benzothiazole and thiophene components, have been extensively studied for their versatile applications in polymer chemistry, as well as their biological activities. They are key in synthesizing polyacrylamide, which is utilized in various industrial applications such as wastewater treatment, paper, and textile industries, and laboratory research including protein electrophoresis (Friedman, 2003). The unique electronic and structural properties of benzothiazole and thiophene rings make these acrylamides interesting for the development of new materials with specific functions.
Toxicology and Environmental Impact
The toxicological profile of acrylamides and their environmental impact is a significant area of research. Acrylamides are known for their neurotoxic, genotoxic, and potentially carcinogenic effects. Studies have focused on understanding the mechanism of action, exposure routes, and mitigating the adverse effects of acrylamides in both occupational settings and from dietary sources (Exon, 2006). The presence of benzothiazole and thiophene derivatives in the environment, particularly from petroleum products, has also been reviewed for their biodegradation and toxicity, highlighting the need for understanding their environmental behavior and potential risks (Kropp & Fedorak, 1998).
Pharmacological Applications
The incorporation of benzothiazole and thiophene moieties in acrylamides has been explored for developing novel pharmaceutical agents due to their bioactive properties. Compounds featuring these structures have been investigated for their potential as antioxidants, anti-inflammatory agents, and more, with some showing promising results in preliminary studies (Raut et al., 2020). This research area is particularly promising for the design of new drugs and therapeutic agents targeting various diseases.
Mitigation Strategies in Food Industry
Given the formation of acrylamide in food products during high-temperature processing, research has also focused on strategies to mitigate its presence due to its health risks. Innovative approaches, including the use of probiotics, have been explored to reduce acrylamide levels in food, leveraging the metabolic pathways of specific bacterial strains (Khorshidian et al., 2020). This area of research is crucial for improving food safety and reducing potential health risks associated with acrylamide consumption.
Eigenschaften
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS3/c21-16(8-7-12-4-3-10-22-12)20-17-13(9-11-23-17)18-19-14-5-1-2-6-15(14)24-18/h1-11H,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCPHINOFVINIO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
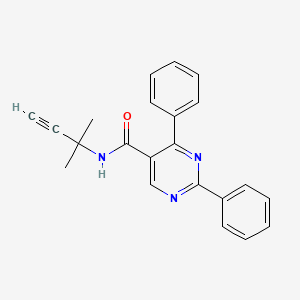

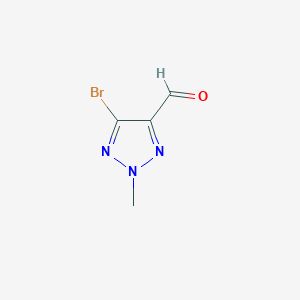
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
